sEH Inhibitor Potency: Adamantane Core Essentiality Versus 4-Substituted Cyclohexyl Bioisosteres
In a direct head-to-head comparison, a systematic study examining adamantane replacement with 4-substituted cyclohexyl groups in urea-based sEH inhibitors demonstrated that the adamantyl scaffold confers superior target engagement compared to conformationally flexible cyclohexyl bioisosteres. The unsubstituted adamantyl urea (parent scaffold, analogous to the core of CAS 120615-86-3) exhibits an IC₅₀ of 6.8 nM against human sEH, whereas its direct cyclohexyl counterpart shows a 2.2-fold reduction in potency with an IC₅₀ of 15 nM [1].
| Evidence Dimension | sEH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Adamantyl urea (parent scaffold) IC₅₀ = 6.8 nM |
| Comparator Or Baseline | Cyclohexyl urea analog IC₅₀ = 15 nM |
| Quantified Difference | 2.2-fold higher potency for adamantyl scaffold (6.8 vs 15 nM) |
| Conditions | Recombinant human sEH, fluorescent substrate (PHOME) assay, pH 7.4, 30°C |
Why This Matters
This demonstrates that the adamantane cage is not a trivial hydrophobic moiety but a structurally specific pharmacophore whose replacement with a bioisosteric cyclohexyl group incurs a quantifiable penalty in target engagement—critical for applications where nanomolar potency is required.
- [1] Burmistrov V, Morisseau C, Harris TR, Butov G, Hammock BD. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorg Chem. 2018;76:510-527. (Table 2, compounds 1a and 2a comparison) View Source
